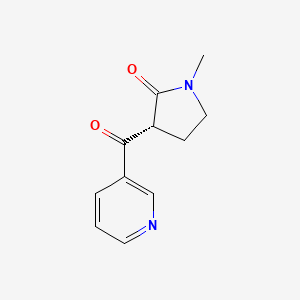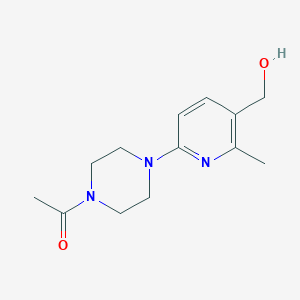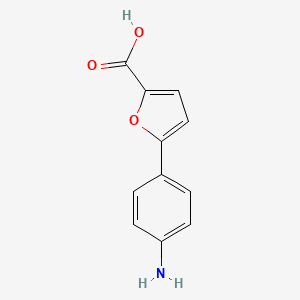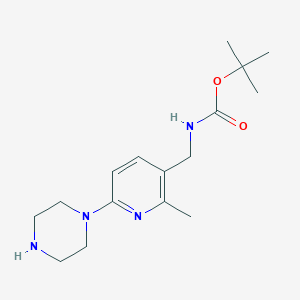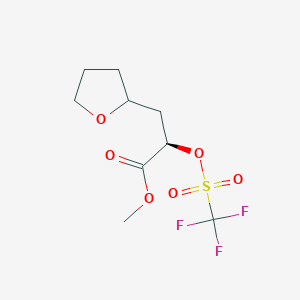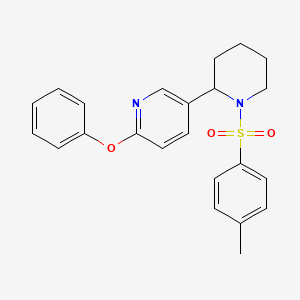
2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine is a chemical compound that has garnered interest in various fields of scientific research and industrial applications. This compound features a pyridine ring substituted with a phenoxy group and a tosylpiperidinyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine derivative, which is then tosylated to introduce the tosyl group. The phenoxy group is introduced through a nucleophilic substitution reaction on the pyridine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The phenoxy and tosylpiperidinyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenoxy-5-(1-methylpiperidin-2-yl)pyridine
- 2-Phenoxy-5-(1-ethylpiperidin-2-yl)pyridine
- 2-Phenoxy-5-(1-benzylpiperidin-2-yl)pyridine
Uniqueness
The tosyl group can be easily modified or removed, providing a versatile platform for further chemical modifications .
Propriétés
Formule moléculaire |
C23H24N2O3S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-2-phenoxypyridine |
InChI |
InChI=1S/C23H24N2O3S/c1-18-10-13-21(14-11-18)29(26,27)25-16-6-5-9-22(25)19-12-15-23(24-17-19)28-20-7-3-2-4-8-20/h2-4,7-8,10-15,17,22H,5-6,9,16H2,1H3 |
Clé InChI |
LSJIFABRHMPDFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




